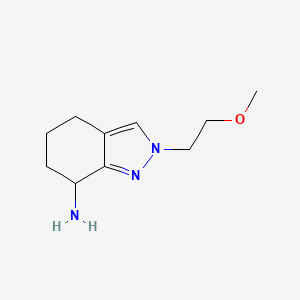
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a complex organic molecule. The “2-methoxyethyl” part refers to a methoxyethyl group, which is a functional group consisting of a methoxy group (-OCH3) attached to an ethyl group (-CH2CH3) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as “2-methoxyethyl acrylate” have been synthesized using techniques like atom transfer radical polymerization .
Wissenschaftliche Forschungsanwendungen
Synthesis and Methodological Advances
- The synthesis of novel fluorinated heterocyclic scaffolds, including indazole derivatives, showcases advanced synthetic routes involving Michael addition and Mannich reactions, indicative of the structural diversity and synthetic accessibility of indazole compounds for further scientific exploration (Revanna et al., 2013).
Applications in Drug Discovery and Antimicrobial Activities
- Indazole derivatives exhibit a range of pharmacological activities, with some compounds showing significant anti-tubercular activity against Mycobacterium tuberculosis, highlighting their potential as leads in antimicrobial drug discovery (Maurya et al., 2013).
- Further exploration into indazole chemistry has led to the synthesis of novel derivatives with varying pharmacological profiles, emphasizing the role of indazole scaffolds in the development of new therapeutic agents with potential applications in treating various diseases (Hariyanti et al., 2020).
Material Science and Environmental Applications
- The modification of polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including indazole derivatives, demonstrates the versatility of these compounds in material science, potentially leading to applications in medical devices or as components in advanced material formulations (Aly & El-Mohdy, 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-14-6-5-13-7-8-3-2-4-9(11)10(8)12-13/h7,9H,2-6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGHRSBMDKEEGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2CCCC(C2=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-4,5,6,7-tetrahydro-2H-indazol-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethoxy-5-oxaspiro[3.4]octan-1-amine hydrochloride](/img/structure/B1378707.png)
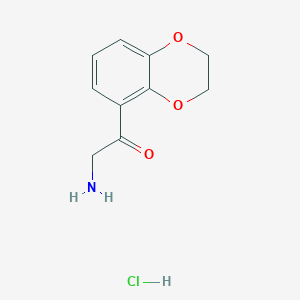
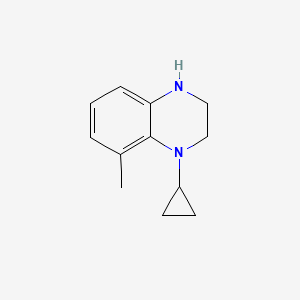
![3-[(2-Amino-5-methylphenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1378712.png)
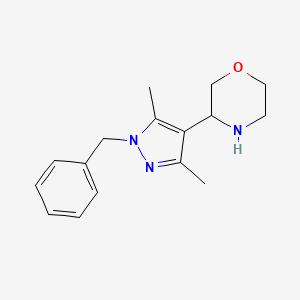
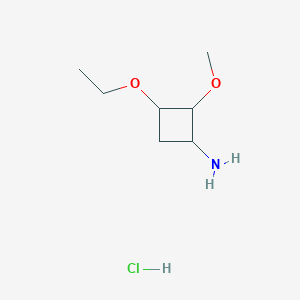
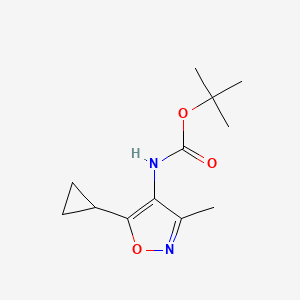
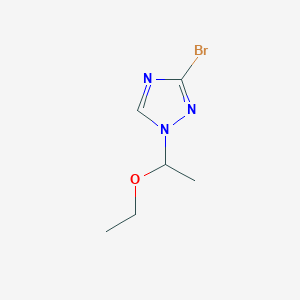
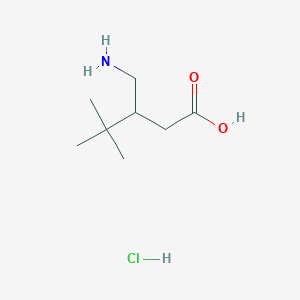
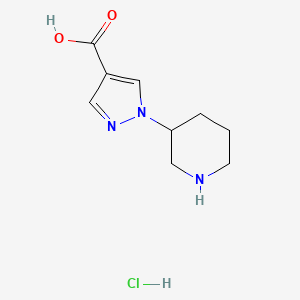
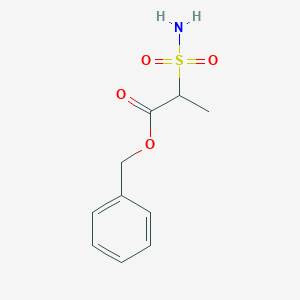
![1-[2-amino-3-(4-methylbenzoyl)-4H,5H,6H-thieno[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B1378726.png)